N-(2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-cyanophenylhydrazine with 3-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with 1,3-dimethyl-2-chloropyridinium iodide under basic conditions to yield the desired pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the cyclization step and high-throughput screening for the amide coupling reaction. Solvent selection and purification methods are also critical to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The cyano group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, both typically in acetic acid (AcOH) as a solvent.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-6-phenyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-(2-cyanophenyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- N-(2-cyanophenyl)-6-(3-methylphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Uniqueness
N-(2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of both the methoxy and cyano groups, which impart distinct electronic and steric properties. These functional groups influence the compound’s reactivity and binding interactions, making it a valuable scaffold for drug design and materials science.
Properties
Molecular Formula |
C23H19N5O2 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c1-14-21-18(23(29)26-19-10-5-4-7-16(19)13-24)12-20(25-22(21)28(2)27-14)15-8-6-9-17(11-15)30-3/h4-12H,1-3H3,(H,26,29) |
InChI Key |
BGCZCPDDRMBXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4=CC=CC=C4C#N)C |
Origin of Product |
United States |
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